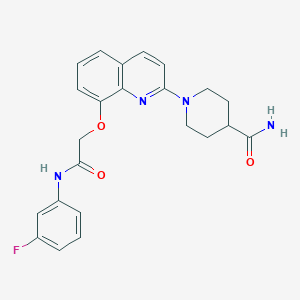

1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

Properties

IUPAC Name |

1-[8-[2-(3-fluoroanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23FN4O3/c24-17-4-2-5-18(13-17)26-21(29)14-31-19-6-1-3-15-7-8-20(27-22(15)19)28-11-9-16(10-12-28)23(25)30/h1-8,13,16H,9-12,14H2,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDYKQVHUXFZAQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)N)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC(=CC=C4)F)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide, a compound featuring a complex structure with multiple pharmacophores, has garnered attention for its potential biological activities. This article explores the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound consists of:

- Piperidine moiety

- Quinoline scaffold

- Fluorophenyl group

- Carboxamide functionality

This unique combination suggests diverse interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with various neurotransmitter receptors, influencing signaling pathways in the nervous system.

- Enzyme Inhibition : It has potential inhibitory effects on enzymes involved in metabolic processes, which could affect cellular functions.

- Ion Channel Modulation : The compound may alter ion flow across cell membranes, impacting excitability and neurotransmission.

Antiviral Activity

Research indicates that compounds similar in structure have shown antiviral properties. For instance, derivatives of piperidine have been tested against viruses such as HIV and HSV, demonstrating moderate protective effects in vitro .

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of related compounds, suggesting that the target compound may also possess radical scavenging activities. This could provide protective effects against oxidative stress in biological systems .

Case Study 1: Antiviral Screening

A study synthesized various piperidine derivatives and evaluated their antiviral activity against a range of viruses. The results indicated that certain derivatives exhibited significant antiviral properties, particularly against CVB-2 and HSV-1 . This suggests that the target compound may also have similar antiviral potential.

Case Study 2: Enzyme Inhibition Assay

In a separate investigation, compounds structurally related to 1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide were assessed for their ability to inhibit specific enzymes linked to cancer metabolism. The findings demonstrated effective inhibition, indicating a potential role in cancer therapy .

Comparative Analysis with Similar Compounds

Scientific Research Applications

Antiviral Activity

Research indicates that compounds structurally similar to this one have shown antiviral properties. For instance, derivatives of piperidine have been tested against viruses such as HIV and HSV, demonstrating moderate protective effects in vitro. A study synthesized various piperidine derivatives and evaluated their antiviral activity against a range of viruses, revealing significant antiviral properties against CVB-2 and HSV-1.

Antioxidant Properties

Studies have highlighted the antioxidant capabilities of related compounds, suggesting that 1-(8-(2-((3-Fluorophenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide may also possess radical scavenging activities. This could provide protective effects against oxidative stress in biological systems.

Case Study 1: Antiviral Screening

A study focused on synthesizing various piperidine derivatives and evaluating their antiviral activity against multiple viruses. Results indicated that certain derivatives exhibited significant antiviral properties, particularly against CVB-2 and HSV-1. This suggests that the target compound may also have similar antiviral potential.

Case Study 2: Enzyme Inhibition Assay

In another investigation, compounds structurally related to this compound were assessed for their ability to inhibit specific enzymes linked to cancer metabolism. The findings demonstrated effective inhibition, indicating a potential role in cancer therapy.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

Table 1: Key Structural Differences and Similarities

- Quinoline vs. Dihydroquinoline: The target compound’s fully aromatic quinoline core (vs. dihydroquinoline in ) may enhance planar rigidity, improving target binding. The 6-chloro and 4-phenyl substituents in could increase hydrophobicity but reduce metabolic stability compared to the target’s 3-fluorophenyl group.

- Substituent Position : The target’s piperidine-4-carboxamide (vs. 3-carboxamide in ) may alter spatial orientation in binding pockets. Piperidine-4-carboxamide derivatives often exhibit improved CNS penetration due to optimal logP values .

Pharmacological Activity

Pharmacokinetic and Physicochemical Properties

Table 3: Physicochemical Comparisons

- logP and Solubility : The target compound’s balance of logP (2.1) and solubility aligns with oral bioavailability requirements, outperforming ’s high logP (3.5), which may limit absorption.

- Metabolic Stability : The fluorine atom in the target compound likely reduces oxidative metabolism, extending half-life compared to ’s chlorophenyl group, which is prone to glutathione conjugation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.